molecular formula C29H26N2O6 B12024016 1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767310-44-1

1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12024016
CAS No.: 767310-44-1
M. Wt: 498.5 g/mol
InChI Key: HPSFYAYWROKFCV-OCSSWDANSA-N
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Description

1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a dimethoxybenzoate moiety, and a carbohydrazonoyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include 4-methylphenol, acetic anhydride, and hydrazine hydrate. The reaction conditions often involve controlled temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Uniqueness

1-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

767310-44-1

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

[1-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C29H26N2O6/c1-19-8-12-22(13-9-19)36-18-28(32)31-30-17-24-23-7-5-4-6-20(23)10-14-25(24)37-29(33)21-11-15-26(34-2)27(16-21)35-3/h4-17H,18H2,1-3H3,(H,31,32)/b30-17+

InChI Key

HPSFYAYWROKFCV-OCSSWDANSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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